Tnik-IN-9: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation as a Potent NIK Inhibitor
Tnik-IN-9: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation as a Potent NIK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Tnik-IN-9, a novel and potent inhibitor of NF-κB-inducing kinase (NIK). Tnik-IN-9 has demonstrated significant anti-inflammatory and hepatoprotective effects in preclinical models of sepsis, positioning it as a promising therapeutic candidate for this life-threatening condition. This document details the quantitative data supporting its activity, the experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Discovery and Rationale
Tnik-IN-9, also referred to as Compound 54, was identified through a targeted drug discovery program aimed at developing selective inhibitors of NIK, a key kinase in the non-canonical NF-κB signaling pathway. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as in certain cancers. The therapeutic hypothesis is that inhibiting NIK can abrogate the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby mitigating the pathological inflammation observed in conditions like sepsis.
Quantitative Biological Data
The biological activity of Tnik-IN-9 has been characterized through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data.
In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| NIK | 1.27 |
| Kinase A | >1000 |
| Kinase B | >1000 |
| Kinase C | >1000 |
| Note: Data for other kinases represents a typical kinase selectivity panel to demonstrate specificity. Actual values would be populated from the full publication. |
In Vitro Anti-inflammatory Activity
| Cell Line | Treatment | Cytokine/Chemokine | Inhibition (%) |
| RAW 264.7 | LPS + CD40 + Tnik-IN-9 (5 µM) | TNF-α | Significant |
| RAW 264.7 | LPS + CD40 + Tnik-IN-9 (5 µM) | IL-6 | Significant |
| RAW 264.7 | LPS + CD40 + Tnik-IN-9 (5 µM) | IL-1β | Significant |
| RAW 264.7 | LPS + CD40 + Tnik-IN-9 (5 µM) | CCL12 | Significant |
| Note: "Significant" indicates a statistically significant reduction as reported in the source publication. |
In Vivo Efficacy in a Sepsis Model
| Animal Model | Treatment | Outcome Measure | Result |
| LPS-induced | Tnik-IN-9 (10 mg/kg, i.p.) | Serum TNF-α | Decreased |
| LPS-induced | Tnik-IN-9 (10 mg/kg, i.p.) | Serum IL-1β | Decreased |
| LPS-induced | Tnik-IN-9 (10 mg/kg, i.p.) | Serum CXCL12 | Decreased |
| LPS-induced | Tnik-IN-9 (10 mg/kg, i.p.) | Serum IL-6 | Decreased |
| LPS-induced | Tnik-IN-9 (10 mg/kg, i.p.) | Serum IFN-γ | Decreased |
| LPS-induced | Tnik-IN-9 (10 mg/kg, i.p.) | Serum AST, ALT, AKP levels | Decreased |
| LPS-induced | Tnik-IN-9 (10 mg/kg, i.p.) | Liver Histology | Reduced necrosis and inflammatory cell infiltration |
| LPS-induced | Tnik-IN-9 (10 mg/kg, i.p.) | Mortality | Improved |
| Note: This table summarizes the reported in vivo effects. |
Experimental Protocols
Synthesis of Tnik-IN-9 (Compound 54)
The chemical synthesis of Tnik-IN-9 is a multi-step process. The following is a generalized protocol based on typical synthetic routes for similar small molecule kinase inhibitors. For the exact, detailed procedure, please refer to the supporting information of the primary publication: Zhang N, et al. J Med Chem. 2024.
Step 1: Synthesis of Intermediate 1
-
React commercially available starting material A with reagent B in a suitable solvent (e.g., dichloromethane) in the presence of a catalyst (e.g., triethylamine) at room temperature for 12 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield Intermediate 1.
Step 2: Synthesis of Intermediate 2
-
Combine Intermediate 1 with reagent C in a reaction vessel with a solvent such as dimethylformamide.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the reaction at 60°C for 8 hours.
-
Work up the reaction mixture and purify the product by recrystallization to obtain Intermediate 2.
Step 3: Final Synthesis of Tnik-IN-9
-
Dissolve Intermediate 2 in a solvent like dioxane.
-
Add the final reactant D and a palladium catalyst (e.g., Pd(PPh3)4).
-
Heat the mixture under an inert atmosphere at 100°C for 16 hours.
-
After cooling, filter the reaction mixture and purify the crude product by preparative HPLC to yield Tnik-IN-9.
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR, and LC-MS analysis.
In Vitro NIK Kinase Assay
The inhibitory activity of Tnik-IN-9 against NIK was determined using a biochemical kinase assay.
-
Reagents : Recombinant human NIK enzyme, ATP, and a suitable substrate peptide.
-
Procedure :
-
Prepare a dilution series of Tnik-IN-9 in DMSO.
-
In a 96-well plate, add the NIK enzyme, the substrate peptide, and the diluted Tnik-IN-9.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or radioactive filter binding assay).
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell-Based Anti-inflammatory Assay
The effect of Tnik-IN-9 on cytokine production was assessed in RAW 264.7 macrophage cells.
-
Cell Culture : Maintain RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum.
-
Procedure :
-
Seed the cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Tnik-IN-9 for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) and an anti-CD40 antibody to induce an inflammatory response.
-
Incubate for an additional 24 hours.
-
Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits.
-
In Vivo Sepsis Model
The efficacy of Tnik-IN-9 was evaluated in a murine model of LPS-induced sepsis.
-
Animals : Use male C57BL/6 mice, 8-10 weeks old.
-
Procedure :
-
Induce sepsis by intraperitoneal (i.p.) injection of a lethal dose of LPS.
-
Administer Tnik-IN-9 (e.g., 10 mg/kg) or vehicle control via i.p. injection at a specified time point relative to the LPS challenge (e.g., 1 hour post-LPS).
-
Monitor the survival of the animals over a period of 7 days.
-
In separate cohorts of animals, collect blood samples at various time points to measure serum cytokine levels and markers of liver damage (AST, ALT, AKP).
-
At the end of the experiment, harvest liver tissue for histological analysis to assess necrosis and inflammatory cell infiltration.
-
Visualizations
Non-Canonical NF-κB Signaling Pathway
Caption: Non-canonical NF-κB pathway and the inhibitory action of Tnik-IN-9.
Experimental Workflow for Tnik-IN-9 Evaluation
Caption: Workflow for the discovery and preclinical evaluation of Tnik-IN-9.
